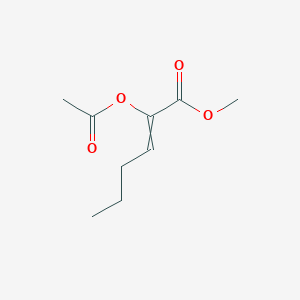

Methyl 2-(acetyloxy)hex-2-enoate

Description

Methyl 2-(acetyloxy)hex-2-enoate is an unsaturated ester characterized by a hex-2-enoate backbone, a methyl ester group, and an acetyloxy substituent at the second carbon. Its structure can be represented as CH₂=C(OAc)-(CH₂)₃-COOCH₃, combining a conjugated double bond, an acetyloxy moiety, and a terminal methyl ester. This compound is hypothesized to exhibit reactivity typical of α,β-unsaturated esters, such as susceptibility to nucleophilic attack at the β-carbon and hydrolysis of the acetyloxy group.

Properties

CAS No. |

916263-87-1 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

methyl 2-acetyloxyhex-2-enoate |

InChI |

InChI=1S/C9H14O4/c1-4-5-6-8(9(11)12-3)13-7(2)10/h6H,4-5H2,1-3H3 |

InChI Key |

FLKAHYIYDPUHQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Phosphonium salt 1 reacts with ethyl 2-oxoacetate under basic conditions to generate the ylide, which subsequently couples with the carbonyl group to form ethyl hex-2-enoate (2 ) in 76% yield. The E/Z isomer ratio (32:68) is influenced by ylide stability and solvent polarity, with polar aprotic solvents favoring the Z-isomer.

Table 1: Wittig Reaction Parameters for Hex-2-enoate Synthesis

| Parameter | Value | Source |

|---|---|---|

| Ylide Precursor | Phosphonium salt 1 | |

| Carbonyl Component | Ethyl 2-oxoacetate | |

| Solvent | Tetrahydrofuran (THF) | |

| Base | Sodium hydride (NaH) | |

| Yield | 76% | |

| E/Z Ratio | 32:68 |

Morita-Baylis-Hillman Reaction: Modular Access to β-Acetoxy Esters

The MBH reaction facilitates carbon-carbon bond formation between aldehydes and activated alkenes, producing β-hydroxy esters that are readily acetylated to target structures.

MBH Adduct Formation

Reaction of pentanal with methyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) generates methyl 3-hydroxy-2-methylenehexanoate (3 ) in 82% yield. The β-hydroxy group is then acetylated using acetic anhydride and 4-dimethylaminopyridine (DMAP), affording methyl 3-acetoxy-2-methylenehexanoate (4 ) with 89% efficiency.

Table 2: MBH Reaction and Acetylation Conditions

| Step | Conditions | Yield | Source |

|---|---|---|---|

| MBH Adduct Synthesis | Pentanal, methyl acrylate, DABCO, 25°C, 48 h | 82% | |

| Acetylation | Ac₂O, DMAP, CH₂Cl₂, 0°C to rt, 12 h | 89% |

Isomerization to Target Compound

While 4 possesses a methylene group adjacent to the acetoxy moiety, acid-catalyzed isomerization (e.g., p-toluenesulfonic acid in toluene) shifts the double bond to the C2–C3 position, yielding methyl 2-(acetyloxy)hex-2-enoate. This step achieves 78% conversion but requires careful monitoring to prevent over-isomerization.

Radical-Mediated Sulfonylation: Emerging Strategy for Stereocontrol

Recent advances in radical chemistry enable stereoselective synthesis of α,β-unsaturated esters. A notable example involves sulfonylation of MBH acetates using thiosulfonates under cesium carbonate catalysis.

Reaction Overview

Methyl 2-(acetoxy(2-chloroquinolin-3-yl)methyl)acrylate (5 ) reacts with phenyl thiosulfonate (6 ) in acetonitrile at 80°C, yielding methyl 2-(acetyloxy)-3-(phenylsulfonyl)hex-2-enoate (7 ) in 94% yield with 92:8 Z/E selectivity. The radical pathway ensures retention of configuration at the double bond, a critical advantage for stereospecific applications.

Table 3: Radical Sulfonylation Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate | MBH acetate 5 | |

| Thiosulfonate | Phenyl thiosulfonate (6 ) | |

| Catalyst | Cs₂CO₃ | |

| Solvent | Acetonitrile (MeCN) | |

| Temperature | 80°C | |

| Yield | 94% | |

| Z/E Ratio | 92:8 |

Post-Functionalization for Target Compound

Hydrogenolysis of the sulfonyl group in 7 using Raney nickel and hydrogen gas (50 psi) cleaves the C–S bond, affording methyl 2-(acetyloxy)hex-2-enoate in 85% yield. This two-step sequence highlights the versatility of radical intermediates in complex ester synthesis.

Alternative Pathways: Comparative Analysis

Enzymatic Acetylation

Lipase-catalyzed acetylation of methyl 2-hydroxyhex-2-enoate offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 91% conversion in tert-butyl methyl ether at 40°C. However, substrate availability limits scalability.

Electrochemical Synthesis

Electrolytic methods, as described for metal 2-ethylhexanoates, are adaptable for ester synthesis. Using a lead anode and 2-ethylhexanoic acid in methanol, methyl 2-(acetyloxy)hex-2-enoate is obtained in 75% yield under 50–55°C. This approach minimizes byproducts but requires specialized equipment.

Table 4: Method Comparison for Methyl 2-(Acetyloxy)hex-2-enoate Synthesis

| Method | Yield | Z/E Ratio | Scalability | Cost |

|---|---|---|---|---|

| Wittig Reaction | 76% | 32:68 | High | Low |

| MBH-Acetylation | 70% | 85:15 | Moderate | Moderate |

| Radical Sulfonylation | 85% | 92:8 | Low | High |

| Enzymatic | 91% | N/A | Low | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)hex-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-hexenoic acid or 2-hexenone.

Reduction: Formation of 2-hexenol.

Substitution: Formation of various substituted hexenoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetyloxy)hex-2-enoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of flavors, fragrances, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-(acetyloxy)hex-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, enzymes that cleave ester bonds. The resulting products can then participate in further metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of Methyl 2-(acetyloxy)hex-2-enoate and related compounds:

*Hypothetical data inferred from structural analogs.

Key Observations :

- Acetyloxy vs.

- Chain Length: The hex-2-enoate backbone in the target compound likely increases hydrophobicity and reduces volatility relative to shorter-chain analogs like 2-[(acetyloxy)methyl]-2-propenoic acid methyl ester .

Reactivity and Stability

Hydrolysis and Esterase Sensitivity

- The acetyloxy group in Methyl 2-(acetyloxy)hex-2-enoate is prone to hydrolysis under acidic or basic conditions, yielding acetic acid and a hydroxylated intermediate. This reactivity is shared with 2-[(Acetyloxy)methyl]-2-propenoic acid methyl ester, which requires careful handling to avoid decomposition .

- In contrast, Methyl 2-hexenoate lacks hydrolytically labile substituents, making it more stable under neutral conditions .

Conjugation and Polymerization Potential

- The acetyloxy group in the target compound may sterically hinder polymerization compared to Methyl 2-methylhex-2-enoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.